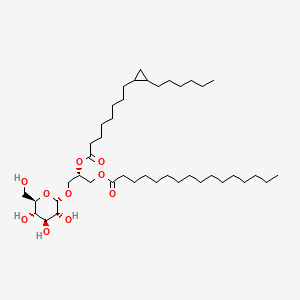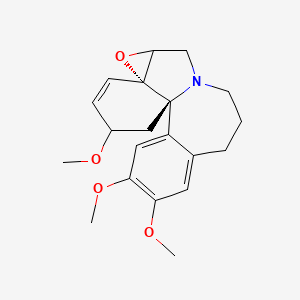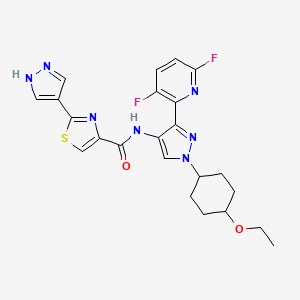
N-Methyl Carvedilol-d3 (hydrochloride salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Carvedilol-d3 (hydrochloride salt) is a deuterium-labeled derivative of Carvedilol, a nonselective beta-blocker used primarily for the treatment of hypertension and heart failure. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways of the compound without altering its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol-d3 (hydrochloride salt) involves the incorporation of deuterium atoms into the Carvedilol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated intermediate, followed by its conversion into the final product through a series of steps involving protection and deprotection of functional groups, as well as purification processes.
Industrial Production Methods
Industrial production of N-Methyl Carvedilol-d3 (hydrochloride salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to ensure the final product meets the required specifications for research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl Carvedilol-d3 (hydrochloride salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl Carvedilol-d3 (hydrochloride salt) is widely used in scientific research, including:
Chemistry: Used as a tracer in studies of metabolic pathways and reaction mechanisms.
Biology: Employed in studies of cellular processes and drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of Carvedilol in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of N-Methyl Carvedilol-d3 (hydrochloride salt) is similar to that of Carvedilol. It works by blocking beta-adrenergic receptors, which reduces the heart rate and blood pressure. The deuterium labeling does not alter the pharmacological effects but allows for detailed tracing of the compound’s metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvedilol: The parent compound, used for treating hypertension and heart failure.
Metoprolol: Another beta-blocker with similar uses but different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker used for similar indications.
Uniqueness
N-Methyl Carvedilol-d3 (hydrochloride salt) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in research and drug development.
Eigenschaften
Molekularformel |
C25H29ClN2O4 |
|---|---|
Molekulargewicht |
460.0 g/mol |
IUPAC-Name |
1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |
InChI-Schlüssel |
FERDKVPPAFYQOZ-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
![Methyl 3-[[4-oxo-2-[4-[2-[2-[2-[4-[4-(4-oxo-2-phenylchromen-7-yl)oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]chromen-3-yl]oxymethyl]benzoate](/img/structure/B12429618.png)
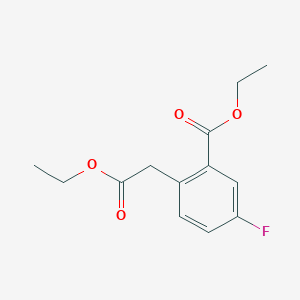
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12429627.png)
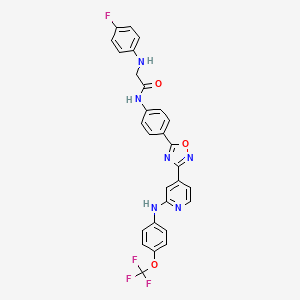
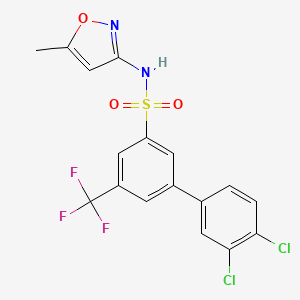
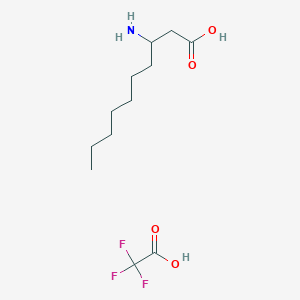
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/structure/B12429653.png)
